molecular formula C13H22N2O4 B3953251 Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-3-carboxylate

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-3-carboxylate

Cat. No.: B3953251
M. Wt: 270.32 g/mol
InChI Key: LWYQBXHQASBJHF-UHFFFAOYSA-N
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Description

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-3-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a morpholine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with morpholine and ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperidine and morpholine rings allow it to bind to various receptors and enzymes, potentially inhibiting their activity. This can affect biochemical pathways related to neurotransmission and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(morpholin-4-ylcarbonyl)piperidine-3-carboxylate is unique due to the combination of the piperidine and morpholine rings, which confer specific chemical properties and biological activities. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems .

Properties

IUPAC Name

ethyl 1-(morpholine-4-carbonyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-2-19-12(16)11-4-3-5-15(10-11)13(17)14-6-8-18-9-7-14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYQBXHQASBJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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